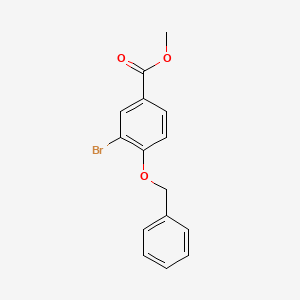

Methyl 4-(benzyloxy)-3-bromobenzoate

Description

BenchChem offers high-quality Methyl 4-(benzyloxy)-3-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(benzyloxy)-3-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

176240-84-9 |

|---|---|

Molecular Formula |

C15H13BrO3 |

Molecular Weight |

321.16 g/mol |

IUPAC Name |

methyl 3-bromo-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

PYDCHQSFLBMHLD-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Methyl 4-(benzyloxy)-3-bromobenzoate in Advanced Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally reactive intermediates. Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) serves as a critical building block in the synthesis of targeted therapeutics, most notably in the development of novel Heat Shock Protein 90 (Hsp90) inhibitors[1]. By featuring a protected phenolic oxygen (benzyl ether), an ester-protected carboxylate, and an aryl bromide handle, this molecule provides a highly versatile scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, and its mechanistic role in oncology drug development.

Physicochemical Profiling

Understanding the baseline properties of Methyl 4-(benzyloxy)-3-bromobenzoate is essential for optimizing storage, handling, and reaction stoichiometry. The quantitative data is summarized below[2]:

| Property | Value / Description |

| Chemical Name | Methyl 4-(benzyloxy)-3-bromobenzoate |

| CAS Number | 176240-84-9 |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| SMILES String | O=C(OC)C1=CC=C(OCC=2C=CC=CC2)C(Br)=C1 |

| Standard Purity | ≥ 97.0% |

| Appearance | Colorless to white solid |

| Storage Conditions | Sealed in dry environment, 2–8°C |

Synthetic Methodology & Causality

The synthesis of Methyl 4-(benzyloxy)-3-bromobenzoate relies on the selective O-benzylation of Methyl 3-bromo-4-hydroxybenzoate. The following protocol is a self-validating system designed to maximize yield while preventing the hydrolysis of the methyl ester[3],[4].

Protocol 1: Selective O-Benzylation

Objective: To install a benzyl protecting group on the phenolic hydroxyl without disrupting the methyl ester.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent (e.g., 15.0 mmol, 3.47 g) of Methyl 3-bromo-4-hydroxybenzoate in 50 mL of anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[4].

-

Causality: MeCN is preferred for ease of removal during workup, whereas DMF provides superior solubility for highly substituted derivatives.

-

-

Base Addition: Add 1.5 equivalents (22.5 mmol, 3.11 g) of anhydrous Potassium Carbonate (K₂CO₃)[4].

-

Causality: K₂CO₃ is a mild base. Its pKa is sufficient to deprotonate the phenolic hydroxyl (pKa ~9) to form a highly nucleophilic phenoxide ion, but it is not strong enough to induce saponification (hydrolysis) of the methyl ester under these conditions.

-

-

Alkylation: Introduce 1.2 equivalents (18.0 mmol, 3.08 g) of Benzyl Bromide dropwise to the stirred mixture[4].

-

Reaction Execution: Heat the mixture to reflux (approx. 80-82°C for MeCN) under a continuous nitrogen atmosphere for 5 to 18 hours[4]. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup (Self-Validation): Cool the mixture to room temperature and remove the solvent in vacuo. Partition the resulting residue between dichloromethane (DCM) and distilled water.

-

Causality: The biphasic partition effectively separates the organic product (in DCM) from the inorganic salts (KBr, unreacted K₂CO₃) in the aqueous layer.

-

-

Purification: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude residue using silica gel column chromatography, eluting with 10% ethyl acetate in petroleum ether[3].

-

Yield & Verification: This protocol reliably affords the target compound as a colorless solid with a yield of approximately 75%[3]. Verification is achieved via ¹H NMR (DMSO-d₆), noting the characteristic benzyl singlet at δ 5.32 ppm and the methoxy singlet at δ 3.84 ppm[3].

Workflow detailing the synthesis of Methyl 4-(benzyloxy)-3-bromobenzoate and downstream coupling.

Downstream Application: Hsp90 Inhibitor Synthesis

The primary utility of Methyl 4-(benzyloxy)-3-bromobenzoate lies in its aryl bromide moiety, which acts as an electrophile in palladium-catalyzed cross-coupling reactions to generate hydroxybenzamide derivatives[1].

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl bromide with an alkenyl or aryl boronic acid (e.g., (E)-2-buten-2-yl boronic acid) to build the Hsp90 inhibitor core[1].

Step-by-Step Methodology:

-

Reagent Assembly: In a Schlenk flask, combine Methyl 4-(benzyloxy)-3-bromobenzoate (5.0 mmol, 1.61 g), (E)-2-buten-2-yl boronic acid (6.0 mmol, 600 mg), and Caesium Carbonate (Cs₂CO₃) (15.0 mmol, 4.89 g)[1].

-

Catalyst Addition: Add[1,1′-bis(diphenylphosphino)ferrocenyl]palladium(II) chloride (Pd(dppf)Cl₂) (0.25 mmol, 204 mg)[1].

-

Causality: The bulky dppf ligand provides a large bite angle, which is highly effective at facilitating the oxidative addition and reductive elimination steps around the sterically hindered ortho-substituted aryl bromide.

-

-

Solvent System: Dissolve the mixture in 100 mL of anhydrous tetrahydrofuran (THF) and add 10 mL of water[1].

-

Causality: The addition of water is critical; it dissolves the inorganic base (Cs₂CO₃) and facilitates the formation of the reactive boronate complex, accelerating the transmetalation step.

-

-

Reaction Execution: Stir and hold at reflux under a nitrogen atmosphere for 16 hours[1].

-

Workup: Cool, remove THF in vacuo, and partition between DCM and water. Extract, dry, and purify via chromatography[1].

Mechanistic Pharmacology: Targeting the Hsp90 Pathway

Compounds derived from Methyl 4-(benzyloxy)-3-bromobenzoate are potent inhibitors of Heat Shock Protein 90 (Hsp90)[5]. Hsp90 is a molecular chaperone that stabilizes proteins at intermediate stages of folding, allowing them to reach their functional states[1].

In oncology, Hsp90 is a high-value target because it stabilizes multiple "client proteins" involved in oncogenic signal transduction, including Akt, c-Src, EGFR, and Polo-like kinases (Plks)[1],[6].

Mechanism of Action:

-

ATP Pocket Binding: Hsp90 features a distinct N-terminal ATP-binding site characterized by a Bergerat fold[5]. Hydroxybenzamide derivatives synthesized from our target compound competitively bind to this N-terminal pocket, preventing ATP hydrolysis[5].

-

Chaperone Inhibition: Without ATP hydrolysis, Hsp90 cannot undergo the conformational changes required to fold client proteins[5]. Furthermore, the binding of the co-chaperone Cdc37 is disrupted[6].

-

Proteasomal Degradation: The unfolded client proteins (e.g., Akt, c-Src) are recognized by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the proteasome[6].

-

Cellular Response: The rapid depletion of these critical survival and proliferation signals causes cancer cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis within 24–48 hours[3],[7].

Mechanistic pathway of Hsp90 inhibition leading to client protein degradation and apoptosis.

References

- Brough, P. A., et al. "Pharmaceutical Compounds". US Patent US20080306054A1.

- Brough, P. A., et al. "Hydroxybenzamide derivatives and their use as HSP90 inhibitors". Chinese Patent CN101193862A.

- Brough, P. A., et al. "Pharmaceutical combinations". World Intellectual Property Organization WO2008044041A1.

Sources

- 1. US20080306054A1 - Pharmaceutical Compounds - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. CN101193862A - Hydroxybenzamide derivatives and their use as HSP90 inhibitors - Google Patents [patents.google.com]

- 4. WO2008044041A1 - Pharmaceutical combinations - Google Patents [patents.google.com]

- 5. US20080306054A1 - Pharmaceutical Compounds - Google Patents [patents.google.com]

- 6. CN101193862A - Hydroxybenzamide derivatives and their use as HSP90 inhibitors - Google Patents [patents.google.com]

- 7. WO2008044041A1 - Pharmaceutical combinations - Google Patents [patents.google.com]

Safety and handling precautions for Methyl 4-(benzyloxy)-3-bromobenzoate

Executive Summary

Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) is a specialized halogenated aromatic ester extensively utilized in medicinal chemistry.[1] It serves as a critical scaffold in the synthesis of kinase inhibitors and anti-neoplastic agents, providing two distinct vectors for chemical diversification: the aryl bromide moiety (amenable to cross-coupling) and the ester functionality (amenable to hydrolysis or reduction).

While not classified as a high-consequence dangerous good (e.g., explosive or pyrophoric), it presents significant occupational health risks, primarily as a skin/eye irritant and a harmful agent upon ingestion or inhalation. This guide defines the operational standards for its safe handling, storage, and experimental application.

Physicochemical Profile

The following data establishes the baseline for engineering controls and personal protective equipment (PPE) selection.

| Property | Specification | Operational Implication |

| CAS Number | 176240-84-9 | Use for accurate inventory tracking and waste labeling. |

| Molecular Formula | C₁₅H₁₃BrO₃ | Halogenated waste stream required. |

| Molecular Weight | 321.17 g/mol | Heavy atom effect; density likely >1.0 g/cm³. |

| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector. |

| Solubility | Soluble in DMSO, DCM, EtOAc | Compatible with standard organic extraction protocols. |

| LogP | ~3.8 (Predicted) | Lipophilic; potential for dermal absorption is high. |

Hazard Identification & Toxicology (GHS Standards)

This compound is classified under GHS standards as Warning .[2] The primary risks stem from the electrophilic nature of the alkylating potential (though low) and general irritation from the halogenated aromatic system.

GHS Classifications[2][4]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[2]

Mechanistic Toxicology

-

Bromine Moiety: Aryl bromides are generally stable, but metabolic processing can release bromide ions. More critically, they act as potential sensitizers.

-

Benzyl Ether: While generally stable, benzyl ethers can slowly oxidize to benzaldehyde and peroxides upon prolonged exposure to air and light, though this risk is lower than with aliphatic ethers.

-

Dust Hazard: As a solid, the particle size distribution often allows for inhalation. Once in the respiratory tract, hydrolysis of the ester by mucosal esterases can generate local acidity (benzoic acid derivatives), leading to inflammation.

Storage & Stability Protocols

To maintain chemical integrity and safety, adhere to the following "Chain of Custody" for storage.

-

Temperature: Store at 2–8°C . Refrigeration retards potential hydrolysis and transesterification.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not strictly pyrophoric, the aryl bromide bond is sensitive to photo-degradation and the benzyl ether is oxidative-sensitive.

-

Container: Amber Glass vials with Teflon-lined caps. Prevent UV-induced photodebromination (homolytic cleavage of the C-Br bond).

Operational Handling Protocols

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm (0.5 m/s).

-

Static Control: Use an ionizing bar or anti-static gun during weighing. Dry organic powders often accumulate static charge, leading to "jumping" powder and area contamination.

Personal Protective Equipment (PPE)

-

Hands: Nitrile Gloves (Double-gloving recommended) .

-

Rationale: Halogenated aromatics can permeate standard latex. Nitrile provides superior resistance to the organic solvents (DCM, DMSO) typically used to dissolve this compound.

-

-

Eyes: Chemical Safety Goggles. Face shield required if working with quantities >10g.

-

Respiratory: If fume hood is unavailable (emergency only), use a NIOSH N95 or P100 particulate respirator.

Reaction Setup: The "Cross-Coupling" Workflow

This compound is most frequently used in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The following diagram outlines the safety logic for this specific workflow.

Figure 1: Safe handling workflow for cross-coupling reactions involving Methyl 4-(benzyloxy)-3-bromobenzoate.

Critical Protocol Step: Catalyst Addition When setting up Suzuki couplings with this substrate:

-

Dissolve the Methyl 4-(benzyloxy)-3-bromobenzoate and the boronic acid partner in the solvent first.

-

Degas the solution (sparge with Argon) before adding the Palladium catalyst.

-

Why? This prevents oxidation of the catalyst and ensures the reaction proceeds without generating homocoupled byproducts, which simplifies purification and reduces exposure time to waste streams.

Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Inhalation | Move to fresh air; supplemental oxygen if breathing is labored.[2][3] | Remove source of mucosal irritation. |

| Skin Contact | Wash with soap and water for 15 min.[4] Do not use alcohol. | Alcohol acts as a penetration enhancer, potentially driving the lipophilic bromide deeper into the dermis. |

| Eye Contact | Flush with water for 15 min; lift eyelids.[3][4] | Physical removal of particulates is critical to prevent corneal abrasion. |

| Spill (Solid) | Wet sweep or vacuum with HEPA filter. | Prevent dust aerosolization.[2][4][5] Do not dry sweep. |

Synthesis & Reactivity Context[8]

Understanding the chemical behavior of this molecule allows researchers to anticipate risks.

Reactivity Map:

-

C-Br Bond: The site of Suzuki/Buchwald couplings. Risk:[2][6] Generates heavy metal waste (Pd) and bromide salts.

-

Ester (COOMe): Susceptible to hydrolysis (LiOH) or reduction (LiAlH4). Risk:[2][6] Hydrolysis generates methanol (flammable/toxic); Reduction generates aluminum salts.

-

Benzyl Ether (OBn): Stable to base, cleaved by Hydrogenolysis (H2/Pd) or Lewis Acids (BBr3). Risk:[2][6] Hydrogenolysis requires pressurized H2 (fire hazard).

Figure 2: Primary reactivity pathways and associated safety considerations.

Waste Disposal

-

Classification: Halogenated Organic Waste .

-

Segregation: Do NOT mix with acidic aqueous waste if cyanide reagents were used in subsequent steps (risk of HCN generation).

-

Heavy Metals: If used in cross-coupling, the waste stream must be flagged for Palladium/Heavy Metal content to ensure proper incineration protocols are followed.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-bromobenzoate (Analogous Hazard Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 4-(benzyloxy)-3-bromobenzoate in Drug Discovery

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the synthesis of highly specific small-molecule inhibitors relies on robust, versatile chemical intermediates. Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) serves as a critical building block in the development of hydroxybenzamide derivatives, which are potent inhibitors of Heat Shock Protein 90 (Hsp90)[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes field-proven, self-validating synthetic protocols, and elucidates its mechanistic role in advanced drug development workflows.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical and spectroscopic properties of Methyl 4-(benzyloxy)-3-bromobenzoate is essential for quality control (QC) and downstream synthetic planning. The compound is an aromatic ether and an aryl bromide, providing two distinct orthogonal sites for subsequent functionalization (ester hydrolysis and palladium-catalyzed cross-coupling)[2].

| Property | Value / Description |

| Compound Name | Methyl 4-(benzyloxy)-3-bromobenzoate |

| CAS Registry Number | 176240-84-9 |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| Physical State | Colorless solid |

| SMILES String | O=C(OC)c1ccc(OCc2ccccc2)c(Br)c1 |

| Purity Standard (Commercial) | ≥ 97% |

| Storage Conditions | Sealed in dry conditions, 2-8°C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.12 (1H, d), 7.96 (1H, dd), 7.51 (2H, m), 7.43 (2H, t), 7.35 (2H, m), 5.32 (2H, s), 3.84 (3H, s) |

Data aggregated from commercial chemical databases and pharmaceutical patent literature[1][2].

Primary Synthesis: O-Benzylation Workflow

The preparation of Methyl 4-(benzyloxy)-3-bromobenzoate is achieved via the

Mechanistic Rationale & Causality

The choice of reagents in this protocol is highly deliberate to prevent unwanted side reactions:

-

Base Selection (K₂CO₃): Potassium carbonate is a mild base. The pKa of the phenolic hydroxyl group is approximately 9.5–10. K₂CO₃ is sufficiently basic to quantitatively deprotonate the phenol to the highly nucleophilic phenoxide ion, but it is not strong enough to induce the hydrolysis of the methyl ester, which would occur if a stronger base like NaOH or KOH were utilized[1].

-

Solvent Selection (Acetonitrile): Acetonitrile is a polar aprotic solvent. Unlike protic solvents (e.g., methanol), it does not strongly solvate the phenoxide anion via hydrogen bonding. This leaves the phenoxide "naked" and highly reactive, accelerating the

attack on the electrophilic carbon of benzyl bromide.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 15.0 mmol (3.47 g) of methyl 3-bromo-4-hydroxybenzoate in 50 mL of anhydrous acetonitrile.

-

Base Addition: Add 22.5 mmol (3.11 g) of anhydrous potassium carbonate (K₂CO₃) to the stirring solution. Stir for 10 minutes at room temperature to allow phenoxide formation.

-

Alkylation: Dropwise, add 18.0 mmol (3.08 g) of benzyl bromide.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 5 hours.

-

Workup: Cool the reaction to room temperature. Remove the acetonitrile in vacuo. Partition the resulting residue between distilled water (50 mL) and dichloromethane (DCM, 50 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purification: Subject the crude residue to silica gel column chromatography, eluting with 10% ethyl acetate in petroleum ether.

-

Self-Validation/QC: Evaporate the solvent to afford the product as a colorless solid (approx. 75% yield). Confirm identity via ¹H NMR, specifically looking for the appearance of the benzylic singlet at δ 5.32 (2H, s) and the disappearance of the phenolic OH proton[1].

Figure 1: Synthetic workflow for the O-benzylation of methyl 3-bromo-4-hydroxybenzoate.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

Once synthesized, the aryl bromide moiety of Methyl 4-(benzyloxy)-3-bromobenzoate is primed for transition-metal-catalyzed cross-coupling, a necessary step in building the complex steric bulk required for Hsp90 inhibitors[3].

Mechanistic Rationale & Causality

-

Catalyst Choice (Pd(dppf)Cl₂): The 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand has a large "bite angle." This specific geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step of the catalytic cycle—often the rate-limiting step when coupling sterically hindered ortho-substituted aryl bromides[3].

-

Base and Solvent (Cs₂CO₃ in THF/H₂O): Cesium carbonate is highly soluble in the THF/Water biphasic system compared to sodium or potassium carbonate. High solubility ensures a rapid formation of the reactive boronate complex, which is required for the transmetallation step to proceed efficiently.

Step-by-Step Protocol

-

Reagent Assembly: Dissolve 5.0 mmol (1.61 g) of Methyl 4-(benzyloxy)-3-bromobenzoate, 6.0 mmol (600 mg) of (E)-2-buten-2-yl boronic acid, and 15.0 mmol (4.89 g) of cesium carbonate in 100 mL of anhydrous tetrahydrofuran (THF).

-

Catalyst Addition: Add 0.25 mmol (204 mg) of Pd(dppf)Cl₂.

-

Solvent Activation: Add 10 mL of deionized water to create a biphasic system.

-

Reaction: Degas the mixture, purge with nitrogen, and heat to reflux for 16 hours.

-

Workup & Validation: Cool the mixture, remove THF in vacuo, and partition between DCM and water. Separate the organic layer, dry, and purify via chromatography. Validate the success of the coupling by the disappearance of the aryl bromide isotope pattern in mass spectrometry and the appearance of the alkene protons in ¹H NMR[3].

Figure 2: Suzuki-Miyaura cross-coupling workflow utilizing Pd(dppf)Cl2.

Application in Drug Development: Targeting Hsp90

The derivatives synthesized from Methyl 4-(benzyloxy)-3-bromobenzoate are ultimately converted into hydroxybenzamide derivatives, which act as potent inhibitors of Heat Shock Protein 90 (Hsp90)[1].

Hsp90 is a highly abundant molecular chaperone responsible for folding and stabilizing "client proteins" involved in signal transduction, many of which are oncogenic drivers (e.g., FLT3, c-Met, Akt, and c-Raf)[3]. Hsp90 functions via an ATP-dependent conformational cycle. The Bergerat fold at the N-terminal pocket of Hsp90 binds and hydrolyzes ATP, driving the chaperone mechanism[1].

By utilizing derivatives of Methyl 4-(benzyloxy)-3-bromobenzoate, researchers create competitive inhibitors that bind to this N-terminal ATP pocket. When ATP binding is blocked, the chaperone cycle halts. Consequently, client proteins like Akt and FLT3 cannot achieve their functional conformations, leading to their ubiquitination and subsequent proteasomal degradation. This effectively starves the tumor cell of vital proliferation signals, inducing G2/M phase arrest and apoptosis[1][3].

Figure 3: Mechanism of action for Hsp90 inhibitors derived from the synthesized intermediate.

References

- 176240-84-9 | Methyl 4-(benzyloxy)

- WO2008044041A1 - Pharmaceutical combinations - Google Patents.

- US20080306054A1 - Pharmaceutical Compounds - Google Patents.

Sources

Structure and functional groups of Methyl 4-(benzyloxy)-3-bromobenzoate

Executive Summary

Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) is a trisubstituted benzene scaffold serving as a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and PPAR agonists.[1] Its structural value lies in its orthogonal reactivity profile : it possesses an electrophilic methyl ester, a nucleophilic-susceptible aryl bromide, and a protected phenolic ether. This guide analyzes its structural properties, synthetic pathways, and functional group reactivity to facilitate its application in high-throughput medicinal chemistry.

Structural Architecture & Physicochemical Profile[2][3]

Molecular Geometry and Electronic Environment

The molecule consists of a central benzene ring subject to competing electronic effects.

-

C1 (Ester): The methyl ester exerts a mesomeric withdrawing effect (-M), deactivating the ring but directing nucleophilic attack to the meta position.

-

C3 (Bromine): The bromine atom provides inductive withdrawal (-I) while offering weak mesomeric donation. Its large Van der Waals radius (1.85 Å) creates significant steric bulk ortho to the benzyloxy group, influencing the conformation of the ether linkage.

-

C4 (Benzyloxy): The ether oxygen is a strong mesomeric donor (+M), activating the ring. However, the adjacent bromine atom forces the benzyl group to twist out of planarity to minimize steric clash, often locking the conformation in crystal structures.

Key Physicochemical Data

| Property | Value | Context |

| Formula | C₁₅H₁₃BrO₃ | |

| Molecular Weight | 321.17 g/mol | Suitable for fragment-based drug design (FBDD).[][3] |

| CAS Number | 176240-84-9 | Specific for the 4-OBn, 3-Br isomer.[1] |

| Melting Point | 78–83 °C | Crystalline solid; easy to handle/weigh. |

| LogP (Predicted) | ~4.2 | Lipophilic; requires polar aprotic solvents for reaction. |

| H-Bond Acceptors | 3 | Ester carbonyl, Ester ether, Benzyl ether. |

Functional Group Analysis & Reactivity Matrix

The compound's utility stems from the ability to selectively manipulate one functional group without affecting the others (Orthogonality).

Reactivity Diagram (Graphviz)

Figure 1: Orthogonal reactivity map demonstrating the divergent synthetic utility of the scaffold.

Functional Group Specifics

-

Aryl Bromide (C3):

-

Primary Use: Cross-coupling.[4] The position is electronically activated for oxidative addition by the ortho-oxygen (EDG) but sterically hindered by the ester meta-position.

-

Constraint: High-activity catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) are often required due to the electron-rich nature of the ring which can slow down oxidative addition compared to electron-deficient systems.

-

-

Methyl Ester (C1):

-

Primary Use: Masked carboxylic acid.

-

Constraint: Avoid strong Lewis acids (e.g., BBr₃) if retaining the benzyl ether is desired, as BBr₃ will cleave both the ester and the benzyl ether.

-

-

Benzyl Ether (C4):

-

Primary Use: Phenol protection.

-

Constraint: Stable to basic hydrolysis (saponification) and organometallic reagents (Grignards), making it ideal for multi-step synthesis. Cleaved via H₂/Pd-C or TFA/Thioanisole.

-

Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The most robust synthesis avoids the bromination of the benzylated material, as the benzyl group is activating and can lead to poly-bromination or regioselectivity issues.

Preferred Route: Bromination of methyl 4-hydroxybenzoate → Benzylation.

Figure 2: Optimal synthetic pathway minimizing regiochemical byproducts.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for aryl alkylation and halogenation.

Step 1: Bromination (Preparation of Methyl 3-bromo-4-hydroxybenzoate)

-

Setup: Charge a 500 mL round-bottom flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and Glacial Acetic Acid (100 mL).

-

Addition: Add a solution of Bromine (16.0 g, 100 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes at 0–5 °C. The low temperature prevents dibromination.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Pour mixture into ice water (500 mL). A white precipitate will form. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water to yield the intermediate.

Step 2: Benzylation (Synthesis of Target)

-

Reagents: Methyl 3-bromo-4-hydroxybenzoate (10.0 g, 43.3 mmol), Benzyl Bromide (8.14 g, 47.6 mmol), Potassium Carbonate (K₂CO₃, 12.0 g, 86.6 mmol).

-

Solvent: Acetone (150 mL) or DMF (50 mL) for faster rates.

-

Procedure:

-

Suspend the phenol and K₂CO₃ in the solvent.

-

Add Benzyl Bromide dropwise.

-

Heat to reflux (60 °C for Acetone) for 6–12 hours.

-

-

Workup:

-

Filter off inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate in vacuo.

-

Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

-

-

Isolation: Dry over MgSO₄, concentrate, and recrystallize from Hexane/EtOAc.

Analytical Characterization (Representative Data)

Researchers should expect the following spectral signatures for validation.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.25 | Doublet (d, J=2.0 Hz) | 1H | H-2 (Ar-H) | Deshielded by Ester and Br; meta coupling. |

| 7.95 | Doublet of Doublets (dd) | 1H | H-6 (Ar-H) | Deshielded by Ester; ortho coupling to H-5. |

| 7.45 – 7.30 | Multiplet (m) | 5H | Benzyl (Ph) | Aromatic protons of the protecting group. |

| 6.95 | Doublet (d, J=8.5 Hz) | 1H | H-5 (Ar-H) | Shielded by adjacent Oxygen; ortho coupling. |

| 5.25 | Singlet (s) | 2H | O-CH₂ -Ph | Benzylic methylene; characteristic shift. |

| 3.89 | Singlet (s) | 3H | COOCH₃ | Methyl ester singlet. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Pattern:

-

[M+H]⁺ = 321.0 / 323.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Fragment at [M - OMe]⁺ (Loss of methoxy group).

-

Fragment at 91 m/z (Tropylium ion, characteristic of benzyl groups).

-

Applications in Drug Discovery[2][7][8]

Kinase Inhibitor Scaffolds

This molecule is a precursor to biaryl ether motifs found in Type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors). The bromine handle allows for the introduction of a "hinge-binding" heterocycle via Suzuki coupling, while the ester can be converted to an amide "linker" that extends into the solvent-accessible pocket.

PPAR Agonists

The 4-alkoxy-3-halobenzoic acid substructure is a pharmacophore seen in PPAR (Peroxisome Proliferator-Activated Receptor) agonists. The lipophilic benzyl tail mimics the fatty acid chain required for ligand binding domain (LBD) interaction.

References

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

- Hansen, T. V., et al. (2005). "Synthesis of stilbene derivatives as potential antioxidants." Journal of Medicinal Chemistry.

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Reference for Suzuki coupling on this scaffold).

Sources

Methodological & Application

Application of Methyl 4-(benzyloxy)-3-bromobenzoate in pharmaceutical intermediate synthesis

Application Note: Methyl 4-(benzyloxy)-3-bromobenzoate in Pharmaceutical Intermediate Synthesis

Executive Summary & Chemical Profile

Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of advanced pharmaceutical intermediates[1]. Its unique structural topology—featuring a C3-aryl bromide, a C4-benzyl ether, and a C1-methyl ester—makes it an ideal starting material for developing complex substituted benzoic acid derivatives. It is particularly valuable in the discovery and synthesis of targeted kinase therapeutics and Heat Shock Protein 90 (Hsp90) inhibitors[2].

Mechanistic Rationale: Orthogonal Reactivity

The strategic value of this compound lies in its orthogonal reactivity, which allows synthetic chemists to sequentially modify three distinct positions without cross-interference:

-

C3-Bromine : Serves as a prime electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

-

C1-Methyl Ester : Provides robust protection of the carboxylate during basic cross-coupling conditions, yet can be selectively saponified using mild hydroxide conditions to enable subsequent amidation.

-

C4-Benzyloxy Group : Protects the electron-rich phenol from oxidative degradation and unwanted side reactions during transition-metal catalysis. It is cleanly removed via catalytic hydrogenolysis.

Diagram 1: Orthogonal reactivity map of Methyl 4-(benzyloxy)-3-bromobenzoate.

Application in Drug Discovery: Hsp90 Inhibitors

Substituted 4-hydroxybenzamides derived from Methyl 4-(benzyloxy)-3-bromobenzoate are potent inhibitors of Hsp90. Hsp90 is a molecular chaperone critical for the conformational maturation of oncogenic client proteins such as Akt, c-Met, FLT3, and c-Src[2]. By binding to the N-terminal ATP pocket of Hsp90, these derivatives block its ATPase activity. This inhibition prevents the chaperone complex from stabilizing client proteins, leading to their ubiquitination and subsequent proteasomal degradation, ultimately driving tumor cell apoptosis[2].

Diagram 2: Mechanism of Hsp90 inhibition and subsequent client protein degradation.

Quantitative Data: Optimization of C3 Suzuki-Miyaura Coupling

When functionalizing the C3 position, the choice of catalyst and base is critical to prevent premature hydrolysis of the C1-methyl ester. The table below summarizes the optimization of coupling conditions for introducing an aryl/alkenyl boronic acid.

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling

| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(PPh3)4 (5 mol%) | Na2CO3 (3.0) | Toluene/EtOH/H2O | 90 | 65 | Significant C1-ester hydrolysis observed due to strong aqueous base. |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 (2.0) | 1,4-Dioxane/H2O | 80 | 88 | Bidentate ligand accelerates reductive elimination; minimal hydrolysis. |

| Pd2(dba)3 / XPhos | K3PO4 (2.0) | Toluene (Anhydrous) | 100 | 92 | Excellent for sterically hindered boronic acids; completely suppresses saponification. |

Detailed Experimental Protocols

Protocol 1: C3-Alkenylation/Arylation via Suzuki-Miyaura Coupling Causality & Design: The use of Pd(dppf)Cl2 is preferred here because the bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the reductive elimination step. 1,4-Dioxane/water (4:1 v/v) is selected as the solvent system to ensure homogeneous solvation of both the lipophilic bromobenzoate and the inorganic base, preventing biphasic mass transfer limitations. K2CO3 is chosen over NaOH to mitigate premature saponification of the C1-methyl ester.

-

Preparation : In an oven-dried Schlenk flask, charge Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv), the desired boronic acid/pinacol ester (1.2 equiv), and K2CO3 (2.0 equiv).

-

Degassing : Add a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the suspension by sparging with Argon for 15 minutes. Self-Validation: Oxygen removal is critical; failure to degas will result in homocoupling of the boronic acid and oxidation of the Pd(0) active species.

-

Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon.

-

Reaction : Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material (Rf ~0.6) should be completely consumed.

-

Workup : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4. To remove palladium residues, treat the organic layer with a silica-based thiol scavenger (e.g., SiliaMetS Thiol) for 1 hour before filtration.

-

Purification : Concentrate in vacuo and purify via flash column chromatography to afford the C3-substituted product.

Protocol 2: C1-Saponification and Amidation Causality & Design: Saponification is achieved using LiOH rather than NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the ester without requiring harsh temperatures that could cleave the benzyl ether. For amidation, HATU is utilized as the coupling reagent due to its ability to generate a highly reactive 7-aza-HOAt ester intermediate, minimizing epimerization and maximizing yields with sterically hindered amines.

-

Hydrolysis : Dissolve the C3-substituted methyl ester in THF/MeOH/H2O (3:1:1). Add LiOH·H2O (3.0 equiv) and stir at ambient temperature for 12 hours.

-

Acidification : Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2-3. Self-Validation: A white precipitate should form immediately, indicating the successful generation of the free carboxylic acid. Filter and dry under high vacuum.

-

Activation : Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.

-

Amidation : Add the desired amine (1.2 equiv) and stir for 4 hours.

-

Workup : Quench with saturated aqueous NaHCO3, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and concentrate.

Protocol 3: Global Deprotection via Catalytic Hydrogenolysis Causality & Design: A critical strategic advantage of this synthetic route is the dual-purpose nature of the catalytic hydrogenation. Subjecting the intermediate to H2 over Pd/C simultaneously cleaves the C4-benzyl ether to unmask the essential C4-phenol and reduces any C3-olefins (introduced via Suzuki coupling) to saturated alkyl chains[3]. This tandem transformation streamlines the synthesis of the final bioactive scaffold.

-

Setup : Dissolve the benzamide intermediate in HPLC-grade MeOH or EtOAc.

-

Catalyst Loading : Carefully add 10% Pd/C (10% w/w). Caution: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere.

-

Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12–18 hours.

-

Monitoring : Monitor via LC-MS. Self-Validation: The mass spectrum should show a shift corresponding to the loss of the benzyl group (-90 Da) and the addition of 2 protons (+2 Da) if an olefin was reduced.

-

Filtration : Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with MeOH.

-

Isolation : Concentrate the filtrate in vacuo to yield the final 3-substituted 4-hydroxybenzamide derivative.

References

1.[1] Title: 176240-84-9 | Methyl 4-(benzyloxy)-3-bromobenzoate - ChemScene. Source: chemscene.com. URL: 2.[2] Title: US20080306054A1 - Pharmaceutical Compounds. Source: google.com (Google Patents). URL: 3.[3] Title: WO2008044029A1 - Pharmaceutical combinations. Source: google.com (Google Patents). URL:

Sources

Application Note: Sonogashira Coupling of Methyl 4-(benzyloxy)-3-bromobenzoate with Terminal Alkynes

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the Sonogashira coupling of Methyl 4-(benzyloxy)-3-bromobenzoate with various terminal alkynes. The resulting arylalkyne products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] This document outlines the reaction mechanism, offers a detailed experimental protocol, presents key optimization parameters, and includes a comprehensive troubleshooting guide.

Introduction and Significance

The Sonogashira coupling, first reported in 1975, has become an indispensable tool in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[1][5] The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6]

The substrate, Methyl 4-(benzyloxy)-3-bromobenzoate, is a useful building block. The electron-donating benzyloxy group and the electron-withdrawing methyl ester group on the aromatic ring influence its reactivity. The C-Br bond at the 3-position is activated for oxidative addition to the palladium catalyst, while the functional groups provide handles for further synthetic transformations. The products of this reaction, substituted arylalkynes, are key structural motifs in a wide array of biologically active molecules and functional materials.[4]

The Catalytic Cycle: Mechanism of Action

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] A clear understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Methyl 4-(benzyloxy)-3-bromobenzoate), forming a Pd(II) intermediate. This is often the rate-determining step for aryl bromides.[8]

-

Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the Pd(0) catalyst.[9]

-

-

Copper Cycle :

-

π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[8]

-

Deprotonation : An amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate.[7][10] This species is highly reactive and readily participates in the transmetalation step of the palladium cycle.[7]

-

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the Sonogashira coupling of Methyl 4-(benzyloxy)-3-bromobenzoate with a generic terminal alkyne.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | M.P./B.P. (°C) | Notes |

| Methyl 4-(benzyloxy)-3-bromobenzoate | C₁₅H₁₃BrO₃ | 337.17 | 88-90 | Aryl bromide substrate. |

| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.13 | -45 / 142 | Ensure high purity. |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 260 (dec.) | Palladium(II) precatalyst; air-stable. |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 605 | Co-catalyst; should be a light tan powder. Dark color indicates oxidation. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | -115 / 90 | Base and solvent; must be anhydrous and degassed. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108 / 66 | Anhydrous, degassed solvent. |

Equipment Setup

A standard Schlenk line or glovebox setup is required to maintain an inert atmosphere, which is critical for preventing catalyst deactivation and the undesired homocoupling of the alkyne (Glaser coupling).[11][12]

Step-by-Step Procedure

-

Preparation : To a flame-dried Schlenk flask, add Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

-

Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF and anhydrous, degassed triethylamine via syringe. A typical solvent ratio is 3:1 to 5:1 THF:Et₃N.[13]

-

Alkyne Addition : Stir the mixture for 5-10 minutes at room temperature. The solution should be a homogeneous yellow-brown suspension. Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction Monitoring : Stir the reaction at room temperature. For less reactive aryl bromides or hindered alkynes, gentle heating (e.g., 50-70 °C) may be required.[14][15] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate or diethyl ether and filter it through a pad of Celite® to remove the catalyst residues and amine salts.[11]

-

Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product, often a dark oil or solid, can be purified by column chromatography on silica gel to yield the pure arylalkyne.[13]

Optimization and Troubleshooting

Several factors can influence the success and efficiency of the Sonogashira coupling.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | - Inactive catalyst (oxidized Pd or Cu).- Insufficiently degassed solvents/reagents.- Low reaction temperature. | - Use fresh, high-purity catalysts.[12]- Ensure all solvents and the amine base are rigorously degassed.[11]- For aryl bromides, heating may be necessary (50-80 °C).[14] Consider a more active ligand like XPhos or P(t-Bu)₃.[16] |

| Significant Alkyne Homocoupling (Glaser-Hay Product) | - Presence of oxygen.- High concentration of copper co-catalyst. | - Maintain a strict inert atmosphere throughout the reaction.[12]- Reduce the loading of CuI.[11]- Consider a "copper-free" Sonogashira protocol, especially if homocoupling is persistent.[8][17][18] |

| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition due to impurities, high temperature, or solvent choice (e.g., THF can sometimes promote it). | - Use high-purity reagents and solvents.[12]- Avoid excessive heating.- If persistent in THF, consider switching to another solvent like DMF or dioxane.[19] |

| Difficult Purification | - Residual metal catalysts or polymeric byproducts. | - Ensure thorough filtration through Celite post-reaction.- For persistent dark colors in the product, a charcoal treatment or filtration through a plug of silica-thiol scavenging resin may be effective.[20] |

Conclusion

The Sonogashira coupling is a highly reliable method for synthesizing substituted arylalkynes from precursors like Methyl 4-(benzyloxy)-3-bromobenzoate. Success hinges on careful control of key parameters, particularly the exclusion of oxygen to prevent catalyst degradation and side reactions. By following the detailed protocol and considering the optimization strategies outlined in this note, researchers can effectively utilize this powerful transformation to access valuable molecular scaffolds for applications in drug discovery and materials science.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Retrieved March 7, 2026, from [Link]

-

Scott, J. S., & Jones, A. M. (2018). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 60-79). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

-

Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 7, 2026, from [Link]

-

Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Reaction Chemistry. (2008, August 15). Copper-free Sonogashira coupling. Retrieved March 7, 2026, from [Link]

-

Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved March 7, 2026, from [Link]

-

Sharma, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved March 7, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. Retrieved March 7, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Retrieved March 7, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved March 7, 2026, from [Link]

-

Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved March 7, 2026, from [Link]

-

Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved March 7, 2026, from [Link]

-

Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved March 7, 2026, from [Link]

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved March 7, 2026, from [Link]

-

Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Semenov, I., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Retrieved March 7, 2026, from [Link]

-

Wang, D., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

-

Reddit. (2024, April 10). Easily remove dark color after sonogashira? r/OrganicChemistry. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2015, October 2). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? Retrieved March 7, 2026, from [Link]

-

Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved March 7, 2026, from [Link]

-

Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Retrieved March 7, 2026, from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. books.rsc.org [books.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. reddit.com [reddit.com]

Application Note: Methyl 4-(benzyloxy)-3-bromobenzoate as a Versatile Building Block in the Synthesis of Advanced Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid diversification of core scaffolds is critical for structure-activity relationship (SAR) optimization. Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) has emerged as a highly privileged building block, particularly in the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors, GPR40 receptor modulators, and FLT3 kinase inhibitors [1].

The strategic value of this molecule lies in its orthogonal reactivity profile, which allows for sequential, highly controlled functionalization:

-

3-Bromo Substituent: Serves as a prime electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

-

1-Methyl Ester: Provides a handle for controlled saponification and subsequent amide bond formation without interfering with the aromatic cross-coupling steps.

-

4-Benzyloxy Group: Acts as a robust protecting group for the phenolic hydroxyl.

Causality in Design: Why use a benzyl ether instead of a methoxy or silyl ether? Methoxy deprotection typically requires harsh Lewis acids (e.g.,

Synthetic Divergence & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the Methyl 4-(benzyloxy)-3-bromobenzoate scaffold.

Divergent synthetic workflows utilizing Methyl 4-(benzyloxy)-3-bromobenzoate.

Quantitative Data: Reaction Optimization

To maximize throughput, the reaction conditions for each functionalization step must be highly optimized. Table 1 summarizes the validated parameters for transforming this building block.

Table 1: Optimized Conditions for Scaffold Functionalization

| Reaction Type | Catalyst / Reagents | Base & Solvent | Temp / Time | Typical Yield | Key Mechanistic Observation |

| Suzuki-Miyaura | 90°C / 12h | 85–95% | Tolerates sterically hindered ortho-substituted aryl boronic acids[4]. | ||

| Buchwald-Hartwig | 100°C / 16h | 75–88% | Weak base ( | ||

| Saponification | THF:MeOH: | 25°C / 4h | >95% | Mild conditions preserve the benzyl ether protecting group. | |

| Hydrogenolysis | 10% Pd/C / | MeOH or EtOAc | 25°C / 6h | 90–99% | Clean debenzylation; avoids reduction of the aromatic ring. |

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of Methyl 4-(benzyloxy)-3-bromobenzoate with an aryl boronic acid to form a biphenyl intermediate.

Materials:

-

Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 eq, 1.0 mmol, 321.17 mg)

-

Aryl boronic acid (1.2 eq, 1.2 mmol)

- (0.05 eq, 0.05 mmol)

-

Potassium carbonate (

) (3.0 eq, 3.0 mmol) -

1,4-Dioxane /

(4:1 v/v, 10 mL), degassed

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask, combine the bromide, aryl boronic acid,

, and -

Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Add the degassed Dioxane/

mixture via syringe. -

Reaction: Heat the mixture to 90°C in an oil bath under vigorous stirring for 12 hours.

-

Self-Validation (In-Process): Check reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material (

) should be entirely consumed, replaced by a highly UV-active product spot ( -

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Following cross-coupling and amidation, the benzyl group must be removed to unmask the biologically active phenol.

Step-by-Step Procedure:

-

Preparation: Dissolve the benzylated intermediate (1.0 mmol) in HPLC-grade MeOH or EtOAc (15 mL) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an Argon atmosphere to prevent auto-ignition.

-

Hydrogenation: Evacuate the flask and backfill with

gas via a balloon. Stir vigorously at 25°C for 6 hours. -

Self-Validation (In-Process): Monitor via LC-MS. Successful debenzylation is confirmed by a distinct mass shift of -90 Da (loss of the benzyl moiety,

+ addition of H) and a shift to an earlier retention time due to increased polarity. -

Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH (20 mL).

-

Isolation: Concentrate the filtrate in vacuo to afford the pure phenolic product.

Biological Application: Hsp90 Inhibition Pathway

Derivatives synthesized from Methyl 4-(benzyloxy)-3-bromobenzoate (specifically the 2,4-dihydroxy-5-substituted benzamides generated after deprotection) act as potent inhibitors of Heat Shock Protein 90 (Hsp90) [5]. By binding to the N-terminal ATP pocket of Hsp90, these compounds disrupt the Hsp90-Cdc37 chaperone complex. This forces client proteins—such as Akt, CDK1, and FLT3—into proteasomal degradation, ultimately inducing G2/M cell cycle arrest and apoptosis in oncogenic cells[6].

Mechanism of action for Hsp90 inhibitors derived from the 3-bromobenzoate scaffold.

References

- Patent Application Publication. "US 2007/0276026 A1: Pharmaceutical Compounds". Googleapis.

- Patent Application Publication. "US 2008/0306054 A1: Pharmaceutical Compounds". Google Patents.

-

University of Southampton Research Repository . "Organic electrosynthesis and radical cyclisation reactions". Soton.ac.uk. Available at:[Link]

- World Intellectual Property Organization. "WO 2008/044041 A1: Pharmaceutical combinations". Google Patents.

- World Intellectual Property Organization. "WO 2008/044029 A1: Pharmaceutical combinations". Google Patents.

Hydrolysis of the methyl ester of Methyl 4-(benzyloxy)-3-bromobenzoate

Abstract & Strategic Analysis

This guide details the protocol for the saponification (hydrolysis) of Methyl 4-(benzyloxy)-3-bromobenzoate to its corresponding carboxylic acid, 4-(benzyloxy)-3-bromobenzoic acid (CAS: 501657-77-8).

Chemical Context

The starting material features two sensitive functionalities that dictate the choice of reagents:

-

Benzyloxy Group (Ether): Stable to basic conditions but susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI) or hydrogenolysis (H₂/Pd).

-

Aryl Bromide: Stable to standard hydrolysis but sensitive to metal-halogen exchange (e.g., organolithiums) or palladium-catalyzed coupling conditions.

Methodological Selection

While standard saponification often utilizes NaOH in Methanol, this specific substrate is highly lipophilic due to the benzyl and bromo substituents.

-

Recommendation: Use Lithium Hydroxide (LiOH) in a THF/Water mixture.[1]

-

Rationale: THF provides superior solubility for the lipophilic ester compared to methanol, ensuring a homogeneous reaction mixture and faster kinetics at mild temperatures. LiOH is less aggressive than NaOH, minimizing potential side reactions while maintaining high conversion rates [1, 2].

Reaction Mechanism & Workflow

The reaction proceeds via a standard nucleophilic acyl substitution mechanism.[1] The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate, which collapses to eliminate methoxide. The resulting carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the equilibrium forward.[1]

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow from lipophilic ester to precipitated carboxylic acid.

Detailed Experimental Protocol

Materials & Equipment[2][3]

-

Reagents:

-

Equipment:

-

Round-bottom flask with magnetic stir bar.

-

Rotary evaporator.

-

pH monitoring strips or meter.

-

Procedure A: LiOH/THF System (Recommended)

Step 1: Reaction Setup

-

Dissolve Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 g, 3.1 mmol) in THF (12 mL). Ensure complete dissolution.

-

Prepare a solution of LiOH·H₂O (260 mg, 6.2 mmol, 2.0 equiv) in Water (4 mL).

-

Add the aqueous LiOH solution dropwise to the THF solution under vigorous stirring.

-

Note: The mixture may become turbid initially but should homogenize or form a fine suspension. The 3:1 THF:Water ratio is critical for solubility [1].

-

Step 2: Reaction Monitoring

-

Stir the reaction mixture at Room Temperature (20–25°C) .

-

Monitor by TLC (Hexanes:Ethyl Acetate 3:1) or HPLC after 2 hours.[2]

-

Target: Disappearance of the starting ester spot (higher R_f) and appearance of the baseline acid spot (or carboxylate salt).

-

Optimization: If reaction is incomplete after 4 hours, warm to 50°C.

-

Step 3: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. This leaves the product as a water-soluble lithium carboxylate salt in the aqueous residue.

-

Dilute the residue with water (10 mL) if it is too viscous.

-

Critical Step: Cool the aqueous mixture in an ice bath (0–5°C).

-

Slowly add 1M HCl dropwise with stirring until the pH reaches 2–3 .

-

Observation: The product, 4-(benzyloxy)-3-bromobenzoic acid , should precipitate as a white solid.

-

-

Stir the suspension for 15 minutes to ensure complete precipitation.

Step 4: Purification

-

Filtration: Filter the solid using a Büchner funnel.[2]

-

Washing: Wash the filter cake with cold water (2 x 10 mL) to remove residual lithium salts and methanol.

-

Drying: Dry the solid under high vacuum at 45°C overnight.

-

Yield Expectations: 90–98%.

-

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Molecular Weight | 307.14 g/mol | Product (Acid) |

| Stoichiometry | 1.0 Ester : 2.0 Base | Excess base ensures speed |

| Solvent System | THF : Water (3:1) | Optimized for lipophilicity |

| Temperature | 25°C (RT) | Mild to prevent ether cleavage |

| Reaction Time | 2 – 6 Hours | Substrate dependent |

| Expected Yield | >90% | Quantitative conversion common |

Analytical Characterization (Expected)

Upon isolation, the identity of the product should be verified.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.8-13.0 (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 8.10 (d, J=2.0 Hz, 1H): Aromatic H at C2 (ortho to acid/bromo).

-

δ 7.90 (dd, J=8.5, 2.0 Hz, 1H): Aromatic H at C6.

-

δ 7.30-7.50 (m, 5H): Benzyl aromatic protons.

-

δ 7.25 (d, J=8.5 Hz, 1H): Aromatic H at C5 (ortho to ether).

-

δ 5.25 (s, 2H): Benzylic -CH₂- protons.

-

Key Diagnostic: Disappearance of the methyl ester singlet (~δ 3.85 ppm).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Conversion | Poor solubility of ester | Increase THF ratio or heat to 50°C. |

| Low Yield (Precipitation) | pH not low enough | Ensure pH is < 3.0 using 1M HCl. |

| Product is Oily | Impurities or solvent trapping | Extract aqueous layer with EtOAc, dry (Na₂SO₄), and recrystallize from EtOH/Water. |

| Benzyl Ether Cleavage | Acid too strong / too hot | Use dilute HCl (1M) and keep cold during workup. Avoid HBr. |

References

-

BenchChem. Application Notes and Protocols for Chemical Synthesis. (General protocol for LiOH/THF hydrolysis of lipophilic esters). Link

-

ResearchGate. Hydrolysis of methyl ester using LiOH/THF/Water. (Validation of mild saponification conditions). Link

-

Sigma-Aldrich. 4-(benzyloxy)-3-bromobenzoic acid Product Page.[3] (Confirmation of CAS 501657-77-8 and structure). Link

-

Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification Mechanism. (Mechanistic grounding). Link

Sources

Application Note: Methyl 4-(benzyloxy)-3-bromobenzoate as a Privileged Scaffold in the Synthesis of Bioactive Molecules

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on the use of highly functionalized, orthogonally reactive building blocks. Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) has emerged as a privileged structural scaffold, particularly in the development of novel heat shock protein 90 (Hsp90) inhibitors [1]. This application note details the chemical rationale, step-by-step synthetic protocols, and biological mechanisms associated with this versatile intermediate.

Chemical Profile and Orthogonal Reactivity

The utility of methyl 4-(benzyloxy)-3-bromobenzoate stems from its three distinct functional handles, each offering orthogonal reactivity that allows for sequential, highly controlled modifications:

-

C4-Benzyloxy Ether (The Protective Shield): The bulky benzyl group serves as a robust protecting group for the underlying phenol. It withstands the harsh basic conditions of ester hydrolysis and the elevated temperatures of palladium-catalyzed cross-couplings. It is selectively unmasked at the final stage via catalytic hydrogenolysis to reveal the free hydroxyl group, which is essential for hydrogen bonding within the target protein's active site[3].

-

C3-Aryl Bromide (The Electrophilic Handle): The bromine atom activates the C3 position for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig). This allows researchers to introduce diverse lipophilic appendages that interact with the hydrophobic pockets of target receptors [2].

-

C1-Methyl Ester (The SAR Gateway): The ester provides chemical stability during early-stage synthesis. Upon mild basic hydrolysis, it yields a carboxylic acid that can be coupled with a vast array of primary and secondary amines. This amidation vector is critical for exploring Structure-Activity Relationships (SAR) in the solvent-exposed regions of the biological target [3].

Synthetic workflow from core scaffold to bioactive Hsp90 inhibitor.

Experimental Protocols

The following protocols are engineered for high yield and reproducibility, incorporating self-validating steps to ensure intermediate integrity.

Protocol 3.1: Synthesis of the Core Scaffold (O-Benzylation)

This protocol establishes the C4-benzyloxy protective group, converting methyl 3-bromo-4-hydroxybenzoate into the target scaffold [3].

Reagents:

-

Methyl 3-bromo-4-hydroxybenzoate: 15.0 mmol (3.47 g)

-

Benzyl bromide: 18.0 mmol (3.08 g)

-

Anhydrous Potassium Carbonate (

): 22.5 mmol (3.11 g) -

Anhydrous Acetonitrile: 50 mL

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl 3-bromo-4-hydroxybenzoate in 50 mL of anhydrous acetonitrile in a round-bottom flask.

-

Causality: Acetonitrile is a polar aprotic solvent that prevents the solvation of the nucleophilic phenoxide anion, thereby maximizing its reactivity toward the electrophilic benzyl bromide.

-

-

Base Addition: Add anhydrous

to the stirring solution, followed by the dropwise addition of benzyl bromide.-

Causality:

is a mild base, perfectly calibrated to deprotonate the phenol without causing premature hydrolysis of the C1-methyl ester.

-

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 5 hours.

-

Workup (Self-Validation): Cool the mixture to room temperature and remove the solvent in vacuo. Partition the resulting residue between dichloromethane (DCM) and water.

-

Validation: The aqueous layer dissolves the inorganic potassium salts, while the organic DCM layer selectively extracts the benzylated product.

-

-

Purification: Separate the organic layer, dry over

, concentrate, and purify via silica gel chromatography (eluting with 10% ethyl acetate in petroleum ether). -

Analytical Confirmation: The product is isolated as a colorless solid (~75% yield). Successful conversion is validated via

NMR (DMSO-

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the C3-bromo handle to introduce complex lipophilic groups, such as an (E)-2-buten-2-yl moiety [2].

Reagents:

-

Methyl 4-(benzyloxy)-3-bromobenzoate: 5.0 mmol (1.61 g)

-

(E)-2-buten-2-yl boronic acid: 6.0 mmol (600 mg)

-

Cesium Carbonate (

): 15.0 mmol (4.89 g) - : 0.25 mmol (204 mg)

-

THF / Water: 100 mL / 10 mL

Step-by-Step Methodology:

-

Preparation: Combine the scaffold, boronic acid, and

in a Schlenk flask. Add the THF and water.-

Causality: The biphasic THF/Water system is critical. Water dissolves the inorganic

, generating the hydroxide ions needed to activate the boronic acid into a reactive boronate complex, while THF keeps the organic substrates in solution.

-

-

Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with nitrogen.

-

Catalyst Addition: Add

under a stream of nitrogen.-

Causality: The bidentate dppf ligand provides significant steric bulk and electron density to the palladium center. This prevents catalyst aggregation (blackening) and accelerates both the oxidative addition into the strong C-Br bond and the final reductive elimination step.

-

-

Reaction: Heat the mixture to reflux for 16 hours.

-

Workup: Cool to room temperature, remove THF in vacuo, and partition between DCM and water. Extract, dry the organic layer, and purify via chromatography.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected outcomes for the functionalization of the methyl 4-(benzyloxy)-3-bromobenzoate scaffold.

| Reaction Step | Reagents / Catalyst | Solvent System | Temp / Time | Typical Yield | Target Functionalization |

| O-Benzylation | BnBr, | Acetonitrile | Reflux, 5 h | 75% | Phenol protection [3] |

| Suzuki Coupling | R-B(OH)2, | THF / | Reflux, 16 h | 65-85% | C3 lipophilic appendage [2] |

| Ester Hydrolysis | LiOH· | MeOH / | RT, 4 h | >90% | Carboxylic acid unmasking |

| Amidation | R'- | DMF | RT, 12 h | 70-85% | SAR exploration at C1 |

| Deprotection | Methanol | RT, 6 h | >95% | Final bioactive unmasking |

Biological Application: Hsp90 Inhibition Pathway

Molecules synthesized from the methyl 4-(benzyloxy)-3-bromobenzoate scaffold are frequently evaluated as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is an abundant cytosolic molecular chaperone responsible for folding and stabilizing "client proteins" that are heavily involved in signal transduction and tumor cell survival [3].

Mechanism of Action: Hsp90 contains a distinct N-terminal ATP-binding pocket characterized by a Bergerat fold [3]. Under normal conditions, ATP binding triggers a conformational change that allows Hsp90 to form a mature multichaperone complex with co-chaperones like cdc37 and p23.

Inhibitors derived from this scaffold act as ATP-competitive antagonists. By occupying the ATP-binding site, they lock Hsp90 in an inactive conformation. Consequently, crucial oncogenic client proteins—such as Akt (involved in cell proliferation), c-Met (involved in metastasis), and FLT3—fail to fold correctly. The cell recognizes these destabilized proteins, tags them via ubiquitination, and destroys them in the proteasome. This targeted degradation halts the RAS-RAF-MEK-ERK and PI3K pathways, ultimately forcing the cancer cells into G2/M cell cycle arrest and subsequent apoptosis [2].

Mechanism of action for Hsp90 inhibitors leading to tumor cell apoptosis.

References

- ChemScene. 176240-84-9 | Methyl 4-(benzyloxy)

- US Patent 20080306054A1. Pharmaceutical Compounds.

- European Patent EP2332909B1. HYDROXYBENZAMIDE DERIVATIVES AND THEIR USE AS INHIBITORS OF HSP90.

Experimental procedure for the synthesis of biaryl compounds from Methyl 4-(benzyloxy)-3-bromobenzoate

Application Note: High-Efficiency Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of Methyl 4-(benzyloxy)-3-bromobenzoate

Executive Summary & Strategic Context

This guide details the optimized protocol for synthesizing biaryl compounds utilizing Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) as the electrophilic coupling partner.

In medicinal chemistry, this specific scaffold represents a "privileged structure." The 3,4-disubstitution pattern allows for the orthogonal introduction of vectors: the C1-ester serves as a latent carboxylic acid or amide handle, while the C4-benzyloxy group acts as a robust masked phenol. The C3-bromide is the critical pivot point for carbon-carbon bond formation.

Critical Technical Challenge: The primary synthetic challenge with this substrate is the ortho-effect . The bulky benzyloxy group at C4 creates steric hindrance proximal to the C3-bromide, potentially retarding the oxidative addition step of the catalytic cycle. Furthermore, the methyl ester at C1 is susceptible to hydrolysis under the basic conditions typically required for transmetalation. This protocol addresses these competing factors to maximize yield and chemoselectivity.

Reaction Strategy & Mechanistic Insight

The transformation relies on the Suzuki-Miyaura Cross-Coupling , a palladium-catalyzed reaction between the aryl bromide and an aryl boronic acid.[1][2]

The Substrate Analysis

-

Electronic Activation: The ester group at C1 is an Electron Withdrawing Group (EWG). Through resonance, it decreases electron density on the ring, theoretically facilitating the oxidative addition of Pd(0) into the C-Br bond.

-

Steric Deactivation: The C4-benzyloxy group is an Electron Donating Group (EDG) and is sterically demanding. It counteracts the EWG effect and physically shields the bromine.

-

Solution: We utilize a ligand system with a wide bite angle (e.g., dppf) or electron-rich phosphines to stabilize the Pd(II) intermediate and force reductive elimination.

Visualizing the Catalytic Cycle

Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition of the hindered aryl bromide and regeneration of the active Pd(0) species.

Optimized Experimental Protocol

Safety Note: Aryl bromides and boronic acids are generally low toxicity, but Palladium catalysts are heavy metals. Work in a fume hood.

Materials & Reagents

| Component | Role | Specification |

| Substrate | Electrophile | Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv) |

| Boronic Acid | Nucleophile | Aryl Boronic Acid (1.2 - 1.5 equiv) |

| Catalyst | Pd Source | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) |

| Base | Activator | K₃PO₄ (Potassium Phosphate, tribasic) (2.0 - 3.0 equiv) |

| Solvent | Medium | 1,4-Dioxane / Water (4:1 ratio) |

Why these choices?

-

Pd(dppf)Cl₂: The ferrocenyl ligand prevents β-hydride elimination (not an issue here, but good for stability) and resists de-ligation better than PPh3 at the elevated temperatures required for this hindered substrate.

-

K₃PO₄: A milder base than hydroxide (NaOH) or carbonate (CsCO3) in some contexts, reducing the risk of saponifying the methyl ester to the carboxylic acid.

-

Dioxane/Water: The water is essential to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the lipophilic benzoate.

Step-by-Step Procedure

-

Preparation:

-

Oven-dry a 25 mL round-bottom flask or a microwave vial.

-

Add a magnetic stir bar.

-

-

Charging Solids:

-

Add Methyl 4-(benzyloxy)-3-bromobenzoate (321 mg, 1.0 mmol).

-